![molecular formula C19H21N3O2 B14590626 N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61479-57-0](/img/structure/B14590626.png)
N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features an indole ring system substituted with a benzyloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases and kinases, leading to the modulation of gene expression and cell cycle regulation. These interactions can result in the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-(benzyloxy)benzamide: Similar in structure but lacks the indole ring system.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of an indole ring.
Uniqueness
2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide is unique due to its specific indole ring system substituted with a benzyloxy group, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
61479-57-0 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-amino-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O2/c20-11-19(23)21-9-8-15-12-22-18-7-6-16(10-17(15)18)24-13-14-4-2-1-3-5-14/h1-7,10,12,22H,8-9,11,13,20H2,(H,21,23) |
Clé InChI |
UJXHPRSHDGHTHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



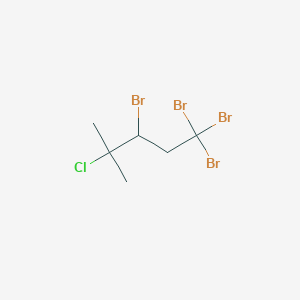
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
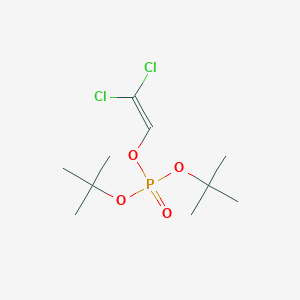
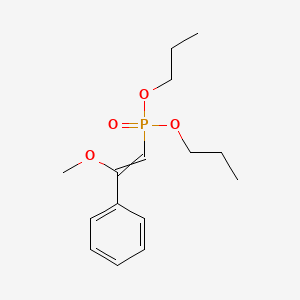
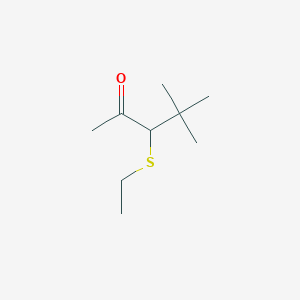



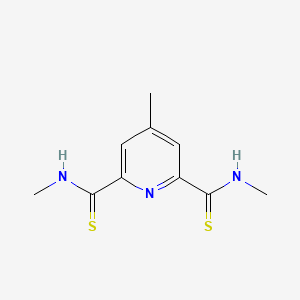
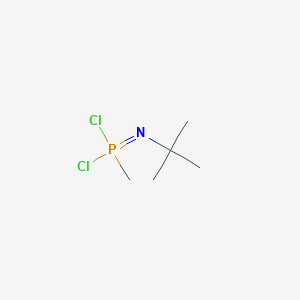
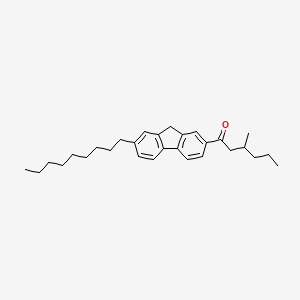
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
